2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Description
2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C16H12ClN3O2 and its molecular weight is 313.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of condensed azines and related structures from pyrimidine derivatives. For example, the reaction between specific pyrimidine carbaldehydes and methyl 3-aminocrotonate or ethyl 3,3-diaminoacrylate leads to the formation of pyrido[2,3-d]pyrimidines and pyrimido[4,5,6-de][1,6]naphthyridine derivatives, as confirmed by XRD analysis (Bakulina et al., 2014). Additionally, the study of interactions with glycine esters reveals the potential for synthesizing various biologically active pyrimidine derivatives (Zinchenko et al., 2018).
Catalysis and Oxidation Reactions
Pyridodipyrimidines, related to the chemical structure of interest, have been utilized as NAD-type redox catalysts. These compounds catalyze the oxidation of alcohols to aldehydes under neutral conditions, demonstrating high turnover numbers and potential applications in synthetic chemistry (Yoneda et al., 1981).
Antimicrobial Activity
Some derivatives synthesized from pyrimidine carbaldehydes have been evaluated for antimicrobial activity. For instance, the synthesis of new trisubstituted pyrimidines has shown that certain compounds exhibit significant inhibition against bacterial and fungal growth, suggesting potential applications in developing new antimicrobial agents (Srinath et al., 2011).
Advanced Organic Synthesis
Research has explored the synthesis of complex organic molecules from pyrimidine derivatives, which are precursors for a variety of biologically active compounds. This includes the development of novel methodologies for constructing cyclic and polycyclic structures, highlighting the versatility of these compounds in organic synthesis (Akbari et al., 2008).
Properties
IUPAC Name |
2-(4-chloroanilino)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-2-7-14-19-15(13(9-21)16(22)20(14)8-10)18-12-5-3-11(17)4-6-12/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZWYKWVJZWFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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